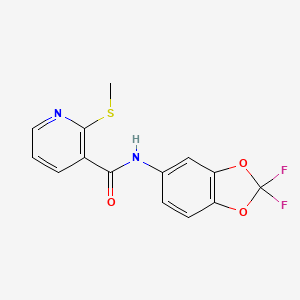

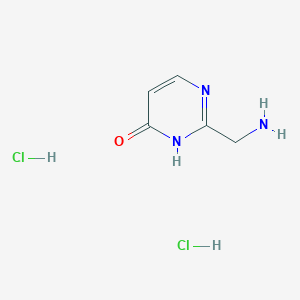

![molecular formula C9H7BrF4O B2782844 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene CAS No. 2230803-67-3](/img/structure/B2782844.png)

1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene is a chemical compound . It is also known as Benzene, 1-[1-bromo-2-(trifluoromethoxy)ethyl]-3-fluoro .

Synthesis Analysis

The synthesis of this compound can be achieved by using 1-Bromo-2-(trifluoromethoxy)ethane as a starting material . The bromo(trifluoromethoxy)benzenes can react with butyllithium in diethyl ether at -75 °C to generate the corresponding aryllithium species which can be trapped by a variety of electrophiles furnishing a diversity of new products .Molecular Structure Analysis

The molecular formula of this compound is C9H7BrF4O . The molecular weight is 287.05 . The structure of this compound includes a benzene ring with a fluorine atom and a bromo-trifluoromethoxyethyl group attached to it .Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm^3 . Its boiling point is 73.5±35.0 °C at 760 mmHg . The vapour pressure is 124.5±0.1 mmHg at 25°C . The compound has a molar refractivity of 25.9±0.3 cm^3 .Mécanisme D'action

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Given its structure, it might be involved in various biochemical reactions, potentially influencing multiple pathways. More research is needed to elucidate these pathways and their downstream effects.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene in lab experiments include its unique properties, such as its fluorescence and reactivity, which make it an excellent tool for studying various biochemical and physiological processes. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment for handling and analysis.

Orientations Futures

There are several future directions for the use of 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene in scientific research. These include the development of new drugs based on the compound's unique properties, the use of the compound as a fluorescent probe in live-cell imaging, and the exploration of its potential applications in other fields of research, such as materials science and nanotechnology.

Conclusion:

This compound is a unique chemical compound with potential applications in various fields of scientific research. Its synthesis, mechanism of action, and biochemical and physiological effects have been studied extensively, and its potential for future research has been explored. With further research and development, this compound could lead to new discoveries and innovations in various fields of science.

Méthodes De Synthèse

The synthesis of 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene involves the reaction of 1-bromo-2-(trifluoromethoxy)ethane and 3-fluorobenzene in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the yield of the product is optimized to obtain pure and high-quality this compound.

Applications De Recherche Scientifique

1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene has been extensively used in scientific research for its unique properties. It has been used in the development of new drugs, as a reagent in organic synthesis, and as a fluorescent probe in biochemical assays.

Propriétés

IUPAC Name |

1-[1-bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4O/c10-8(5-15-9(12,13)14)6-2-1-3-7(11)4-6/h1-4,8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWUORYFLSJCJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(COC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2782769.png)

![methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2782772.png)

![3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2782774.png)

![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino benzoate](/img/structure/B2782780.png)